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molecular formula C11H14F3N B1614794 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine CAS No. 459-00-7

2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine

Cat. No. B1614794
M. Wt: 217.23 g/mol
InChI Key: LTPXSOIGSHRNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658686B2

Procedure details

25.4 g of 1-(2-azido-2-methylpropyl)-4-(trifluoromethyl)benzene was dissolved in 210 mL of ethyl acetate and mixed with 0.84 g of 20 wt % palladium hydroxide carbon. The atmosphere in the reaction vessel was replaced with hydrogen gas, and the reaction solution was stirred at room temperature for 18 hours. After completion of the reaction, the palladium hydroxide carbon was filtered off, and the filtrate was mixed with 3 M hydrochloric acid and separated. The aqueous layer was basified with 5 M sodium hydroxide and extracted with methylene chloride. The organic layer was concentrated under reduced pressure to give 4.27 g of the desired product as a brown liquid.
Name
1-(2-azido-2-methylpropyl)-4-(trifluoromethyl)benzene
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([C:4]([CH3:17])([CH3:16])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][CH:7]=1)=[N+]=[N-].[H][H]>C(OCC)(=O)C.[C+4].[OH-].[Pd+2].[OH-].[OH-].[OH-].[OH-].[OH-]>[CH3:17][C:4]([NH2:1])([CH3:16])[CH2:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]([F:13])([F:14])[F:15])=[CH:10][CH:11]=1 |f:3.4.5.6.7.8.9.10|

Inputs

Step One
Name
1-(2-azido-2-methylpropyl)-4-(trifluoromethyl)benzene
Quantity
25.4 g
Type
reactant
Smiles
N(=[N+]=[N-])C(CC1=CC=C(C=C1)C(F)(F)F)(C)C
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C+4].[OH-].[Pd+2].[OH-].[OH-].[OH-].[OH-].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the palladium hydroxide carbon was filtered off
ADDITION
Type
ADDITION
Details
the filtrate was mixed with 3 M hydrochloric acid
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(CC1=CC=C(C=C1)C(F)(F)F)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.27 g
YIELD: CALCULATEDPERCENTYIELD 18.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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